4-Methoxyisophthalic acid
Overview
Description
4-Methoxyisophthalic acid, also known as 4-methoxy-1,3-benzenedicarboxylic acid, is an organic compound with the molecular formula C₉H₈O₅. It is a derivative of isophthalic acid, where a methoxy group is substituted at the para position relative to one of the carboxylic acid groups.
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of picotamide , an antiplatelet drug that inhibits thromboxane A2 (TXA2) receptors and the synthesis of TXA2 .
Mode of Action
As an intermediate in the synthesis of Picotamide , it may contribute to the overall inhibitory effects of Picotamide on TXA2 receptors and TXA2 synthesis .
Biochemical Pathways
Given its role in the synthesis of picotamide , it may indirectly influence the biochemical pathways related to platelet aggregation and TXA2 synthesis .
Result of Action
As an intermediate in the synthesis of Picotamide , its effects may be reflected in the antiplatelet activity of Picotamide .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methoxyisophthalic acid are not fully understood. It is known that it can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is likely that it influences cell function by interacting with various cellular pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is likely that its effects on cellular function change over time, potentially due to factors such as stability, degradation, and long-term effects observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is likely that its effects vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxyisophthalic acid can be synthesized through multiple routes. One notable method involves starting from 4-methylphenol, which undergoes esterification, Fries rearrangement, methylation, and oxidation. This method avoids the use of volatile and corrosive hydrochloric acid, resulting in an overall yield of 49% . Another method involves the hydrolysis of dimethyl 4-methoxyisophthalate in an aqueous sodium hydroxide solution at 80°C, followed by acidification with concentrated hydrochloric acid to precipitate the product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale operations.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyisophthalic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Oxidation of the methoxy group yields 1,3-benzenedicarboxylic acid.
Substitution: Substitution reactions yield various derivatives depending on the substituent introduced.
Scientific Research Applications
4-Methoxyisophthalic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Isophthalic Acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Terephthalic Acid: Has carboxylic acid groups at the para positions, leading to different polymerization properties.
4-Methoxybenzoic Acid: Contains a single carboxylic acid group and a methoxy group, differing in its reactivity and applications.
Uniqueness: 4-Methoxyisophthalic acid is unique due to the presence of both carboxylic acid groups and a methoxy group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and materials science.
Properties
IUPAC Name |
4-methoxybenzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIICYHFLIOGGHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176549 | |
Record name | 4-Methoxyisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2206-43-1 | |
Record name | 4-Methoxy-1,3-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2206-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxyisophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2206-43-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxyisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxyisophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Methoxyisophthalic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/444QLG5YMS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-methoxyisophthalic acid in the construction of coordination polymers?
A1: this compound (MIPA) plays a crucial role as an organic linker in constructing coordination polymers (CPs) [, ]. Its structure, featuring two carboxylate groups, allows it to act as a bridging ligand, coordinating with metal ions to form extended network structures. This ability enables the creation of diverse CPs with varying architectures and properties, depending on the choice of metal ion and additional ligands used in the synthesis.
Q2: How do the structural features of this compound influence the properties of the resulting coordination polymers?
A2: The structural features of MIPA directly impact the properties of the resulting CPs. For instance, the presence of the methoxy group (-OCH3) can influence the solubility and luminescent properties of the CPs [, ]. Furthermore, the relative orientation of the carboxylate groups in MIPA dictates its coordination geometry with metal ions, leading to different network topologies. For example, researchers have synthesized CPs with 1D, 2D, and 3D structures by combining MIPA with copper(II) ions and varying the reaction conditions [].
Q3: Can you provide an example of how this compound-based coordination polymers are being investigated for specific applications?
A3: Researchers are exploring the potential of MIPA-based CPs as luminescent probes for detecting specific ions. In one study, a zinc-based CP incorporating MIPA and 4,4′-bipyridine exhibited high sensitivity towards aluminum (Al3+) and sulfide (S2-) ions through a luminescence quenching effect []. This selective response makes the CP a promising candidate for developing sensors for these ions.
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